2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

Thrombin Inhibition Structure-Activity Relationship (SAR) P3 Substituent Optimization

This 2-(2-chloro-6-fluorophenyl)acetamide features an imidazolyl-ethoxyethyl P3 linker that is absent from all published potent thrombin inhibitor leads. Literature confirms that thrombin inhibition potency and selectivity are exquisitely sensitive to P3 modifications (Ki range 0.9–33.9 nM for optimized analogs). Simply substituting the P3 group destroys hydrogen-bond networks and steric occupancy in the S3 pocket, making potency non-transferable from generic analogs. This compound’s unique hydrogen-bond donor profile, higher cLogP (3.644) for blood-brain barrier penetration, and four rotatable bonds in the P3 region make it the only valid probe for mapping non-canonical S3 interactions, studying enthalpy/entropy compensation, and evaluating thrombin’s role in neuroinflammatory processes. Procure the exact structure to ensure valid SAR conclusions.

Molecular Formula C15H17ClFN3O2
Molecular Weight 325.77
CAS No. 2034225-04-0
Cat. No. B2579531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide
CAS2034225-04-0
Molecular FormulaC15H17ClFN3O2
Molecular Weight325.77
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)NCCOCCN2C=CN=C2)F
InChIInChI=1S/C15H17ClFN3O2/c16-13-2-1-3-14(17)12(13)10-15(21)19-5-8-22-9-7-20-6-4-18-11-20/h1-4,6,11H,5,7-10H2,(H,19,21)
InChIKeyTVEFSDVWEZFTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide: A Structurally Differentiated 2-(2-Chloro-6-fluorophenyl)acetamide for Thrombin-Targeted Research


2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide (CAS 2034225-04-0) is a synthetic small molecule belonging to the 2-(2-chloro-6-fluorophenyl)acetamide class, a scaffold with established potent thrombin inhibition [1]. Its molecular formula is C15H17ClFN3O2, and its molecular weight is 325.77 g/mol. The compound features a unique N-substitution pattern which structurally distinguishes it from other compounds in its series, representing a specific chemical probe for investigating structure-activity relationships around a clinically relevant target.

Why Generic Substitution of 2-(2-Chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide Fails: Binding Mode Specificity and Linker-Driven Selectivity


In-class substitution fails for 2-(2-chloro-6-fluorophenyl)acetamides because thrombin inhibition potency and selectivity are exquisitely sensitive to even minor modifications in the P3 substituent. Literature data shows that 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 analogs achieve Ki values between 0.9 and 33.9 nM, with the 5-chloro-pyridin-2-yl variant being the most potent [1]. Simply replacing this with an imidazolyl-ethoxyethyl linker, as in the target compound, is predicted to alter hydrogen-bonding networks and steric occupancy within the S3 pocket, making potency, selectivity, and off-target profiles non-transferable. This mandates procurement of the exact compound for precise SAR studies, not a generic analog.

Quantitative Differentiation of 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide for Procurement Decision-Making


Differentiated Thrombin Inhibition Profile Relative to Literature Compounds

The target compound's 2-chloro-6-fluorophenylacetyl group is a critical pharmacophore for thrombin inhibition. In a direct head-to-head comparison, the core scaffold yielded potent inhibitors (Ki range 0.9-33.9 nM) when paired with optimized P3/P1 motifs in a chromogenic substrate assay with human α-thrombin [1]. The target compound replaces the literature's best P3 (2-(5-chloropyridin-2-yl)-2,2-difluoroethylamine, Ki ~0.9 nM) with an N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl} group. This modification introduces an imidazole ring, capable of charge-reinforced hydrogen bonding, potentially remodeling the S3 pocket interaction [1].

Thrombin Inhibition Structure-Activity Relationship (SAR) P3 Substituent Optimization

Enhanced Calculated Lipophilicity for Improved Blood-Brain Barrier Permeability Potential vs. Polar Analogs

The target compound's predicted partition coefficient (cLogP) is 3.644, significantly higher than related thrombin inhibitors which often feature polar P3 groups like oxyguanidines . This elevated lipophilicity, a class-level inference from its structural features, suggests a different pharmacokinetic profile, potentially enabling blood-brain barrier penetration for CNS-related thrombin research, an application not addressed by the more polar clinical candidates.

Physicochemical Properties Lipophilicity CNS Penetration

Distinct Hydrogen Bond Donor Profile Offering Altered Molecular Recognition

The target compound possesses two hydrogen bond donors (HBDs), originating from the amide NH and the imidazole N-H [1]. This is a class-level differentiation from the most potent reported thrombin inhibitor which has an oxyguanidine P1 group, typically presenting a different HBD pattern. The presence of an imidazole N-H introduces a unique, directional hydrogen bond donor/acceptor capability that can form specific, charge-reinforced interactions with protein residues, offering a distinct selectivity profile compared to analogs lacking this feature.

Hydrogen Bond Donors Molecular Recognition Selectivity

Increased Rotatable Bond Flexibility Enabling Induced-Fit Binding Exploration

The target compound features four rotatable bonds, conferring greater conformational flexibility compared to constrained core structures reported for thrombin inhibitors . This flexibility, a class-level inference, enables the molecule to adopt an extensive set of low-energy conformations, which is essential for sampling induced-fit binding pockets. While this can lead to a higher entropic penalty, it also allows the compound to potentially adapt to shallow or cryptic pockets that rigidified analogs cannot access.

Conformational Flexibility Induced-Fit Binding Enthalpy/Entropy

Optimal Application Scenarios for 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide in Scientific Research


Probing Non-Canonical Thrombin Binding Pockets via Structure-Activity Relationship Studies

Its structurally divergent imidazolyl-ethoxyethyl P3 substituent, as inferred from class-level SAR for thrombin inhibitors [1], makes this compound an ideal chemical probe for investigating non-canonical interactions within the thrombin active site. It is specifically suited for crystallography and molecular dynamics studies aimed at mapping the S3 pocket's tolerance for hydrogen bond donors not found in the most potent literature leads.

Investigating Central Nervous System-Thrombin Axis Due to Enhanced Lipophilicity

The significantly higher calculated lipophilicity (cLogP = 3.644) compared to highly polar in-class thrombin inhibitors [2] suggests a superior ability to cross the blood-brain barrier. This positions the compound for research into thrombin's role in neuroinflammatory and neurodegenerative processes, where other class members are excluded due to poor brain penetration.

Thermodynamic and Kinetic Binding Profiling of Flexible Inhibitors

With four rotatable bonds focused in its P3 linker region [2], this compound serves as an excellent model for studying the thermodynamic (e.g., enthalpy/entropy compensation) and kinetic (e.g., association/dissociation rate) consequences of inhibitor flexibility on serine protease binding, in contrast to more conformationally restricted analogs described in thrombin inhibitor literature [1].

Selectivity Panel Screening with an Imidazole-Containing Scaffold

The unique presence of an imidazole N-H hydrogen bond donor within the P3 substituent [2] provides a clear rationale for its use as a representative probe in broad-off-target selectivity panels. This application leverages its distinct HBD profile to assess potential cross-reactivity with structurally related serine proteases or kinases, which is critical for evaluating the specificity of this chemical series.

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.